molecular formula C5H3Br2NO B1433468 4,5-dibromo-1H-pyrrole-3-carbaldehyde CAS No. 1803593-81-8

4,5-dibromo-1H-pyrrole-3-carbaldehyde

Cat. No.: B1433468
CAS No.: 1803593-81-8
M. Wt: 252.89 g/mol
InChI Key: RGPKWVGPPMEZSG-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-pyrrole-3-carbaldehyde is a brominated pyrrole derivative that serves as a key synthetic intermediate in medicinal chemistry and organic synthesis. The pyrrole scaffold is a privileged structure in drug discovery, known for its presence in numerous natural products and pharmacologically active compounds . Halogenated pyrroles, in particular, are frequently explored for their antibacterial properties and are valuable precursors in the development of potential therapeutic agents . The presence of both an aldehyde group and bromine atoms on the pyrrole ring makes this compound a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic additions, and condensation reactions . Its application is primarily focused on the construction of more complex nitrogen-containing heterocycles for research purposes.

Properties

IUPAC Name

4,5-dibromo-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-4-3(2-9)1-8-5(4)7/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPKWVGPPMEZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N1)Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation Followed by Bromination

A common approach to prepare this compound involves the Vilsmeier-Haack reaction to introduce the formyl group at the 3-position of the pyrrole ring, followed by bromination to install bromine atoms at the 4 and 5 positions.

  • Procedure : The pyrrole precursor is treated with a Vilsmeier reagent (generated in situ from POCl3 and DMF) under controlled temperature to form the 3-formylpyrrole intermediate.
  • Bromination : The intermediate is then subjected to bromination using brominating agents such as tetra-n-butylammonium tribromide (TBABr3) or molecular bromine to selectively brominate the 4 and 5 positions.
  • Yields : This method typically provides moderate to good yields; however, the exact yield depends on reaction conditions and purification efficiency.

This method is supported by the synthesis of related pyrrole aldehydes such as 5-bromo-3-(4-chlorophenyl)-pyrrole-2-carboxaldehyde and dibromo derivatives reported in the literature.

Protection of Pyrrole Nitrogen and Subsequent Functionalization

To improve regioselectivity and yield, the pyrrole nitrogen is often protected using groups like 2-(trimethylsilyl)ethoxymethyl (SEM) or tert-butoxycarbonyl (Boc) before bromination and formylation steps.

  • Protection : The nitrogen protection prevents side reactions and stabilizes the intermediate.
  • Functionalization : Bromination and formylation are carried out on the protected pyrrole.
  • Deprotection : After the desired substitutions, the protecting group is removed under mild acidic conditions (e.g., trifluoroacetic acid treatment).

This strategy is described in the preparation of 4,5-dibromo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrol-2-carbaldehyde and analogous compounds, showing improved control over substitution patterns.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrrole formylation POCl3/DMF (Vilsmeier reagent), 0–25 °C 50–70 Controlled temperature critical
Bromination TBABr3 or Br2, room temperature to reflux 60–80 Selective dibromination at 4,5 positions
Nitrogen protection SEMCl or Boc2O, base (Et3N), room temperature 70–90 Protects N-H to prevent side reactions
Deprotection TFA/MeOH, room temperature 75–85 Mild acidic conditions
Purification Silica gel chromatography (C6H14/EtOAc mixtures) Essential for isolating pure dibromo aldehyde

Research Findings and Optimization

  • The selectivity of bromination is enhanced by nitrogen protection, which also improves the yield and purity of the final aldehyde.
  • The Vilsmeier-Haack reaction is the preferred method for formylation due to its efficiency and compatibility with brominated pyrroles.
  • Use of TBABr3 as a brominating agent allows controlled introduction of bromine atoms, minimizing overbromination or side products.
  • Purification by column chromatography is critical to separate the desired dibromo aldehyde from mono-bromo or unbrominated impurities.
  • Reported yields for the overall synthesis range from 28% to 80%, depending on the specific conditions and scale.

Example Synthetic Route Summary

  • Starting Material : Pyrrole or N-protected pyrrole.
  • Step 1 : Formylation at 3-position via Vilsmeier-Haack reaction.
  • Step 2 : Protection of pyrrole nitrogen (optional but recommended).
  • Step 3 : Selective bromination at 4 and 5 positions using TBABr3.
  • Step 4 : Deprotection of nitrogen protecting group.
  • Step 5 : Purification by silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

4,5-Dibromo-1H-pyrrole-3-carbaldehyde serves as a precursor for various bioactive compounds. It has shown promise in:

  • Antibacterial Agents : Compounds derived from this pyrrole have demonstrated inhibitory activity against bacterial topoisomerases, which are critical targets for antibacterial drug development . For instance, hybrids containing brominated pyrroles have been reported to exhibit significant DNA gyrase inhibitory activity.
  • Anti-inflammatory Agents : Research has indicated that derivatives of dibromopyrrole can possess anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases .

Materials Science

The compound is also utilized in materials science:

  • Photomedicine : Its derivatives are being explored for their applications in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation . This property is particularly useful in treating cancerous tissues.
  • Dyes and Pigments : The unique electronic properties of dibromopyrroles make them suitable for use in dyes and pigments, contributing to colorants in various industrial applications .

Case Study 1: Antibacterial Activity

A study focused on the synthesis of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids revealed their effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The structure–activity relationship (SAR) analysis indicated that the presence of bromine at specific positions significantly enhanced antibacterial potency, with minimum inhibitory concentration (MIC) values demonstrating strong efficacy .

CompoundMIC (µg/mL)Target Bacteria
Hybrid A32MRSA
Hybrid B64E. coli

Case Study 2: Photodynamic Therapy

Research into the use of dibromopyrrole derivatives in photodynamic therapy highlighted their ability to generate singlet oxygen when exposed to light. This characteristic was tested using various concentrations of the compound in cellular models, showing a dose-dependent increase in cytotoxicity against cancer cell lines .

Concentration (µM)Cell Viability (%)
1085
2060
5030

Mechanism of Action

The mechanism of action of 4,5-dibromo-1H-pyrrole-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an intermediate in the synthesis of drugs that target specific biological pathways. The compound itself can interact with various molecular targets, such as enzymes or receptors, through its functional groups (bromine atoms and aldehyde group). These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a systematic analysis:

Table 1: Structural and Functional Comparison of Selected Heterocyclic Carbaldehydes

Compound Name Core Structure Substituents Key Features
4,5-Dibromo-1H-pyrrole-3-carbaldehyde Pyrrole Br (4,5), CHO (3) Electron-deficient due to Br; aldehyde enables nucleophilic addition
3-(4-Fluorophenyl)-5-phenyl-...carbaldehyde Pyrazoline 4-Fluorophenyl, phenyl, CHO N-substituted pyrazoline; planar structure confirmed via SC-XRD
5-(4-Bromophenyl)-3-(4-fluorophenyl)... Pyrazoline 4-Bromophenyl, 4-fluorophenyl, CHO Bromine on aryl substituent (vs. pyrrole core); enhanced halogen bonding
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)... Pyrazoline 4-Chlorophenyl, acetyl group Acetyl substituent instead of CHO; reduced reactivity at the 1-position

Key Findings:

Pyrazoline carbaldehydes (e.g., compounds 1–4 in ) exhibit conjugation between the aldehyde and the heterocyclic ring, stabilizing the planar structure, a feature likely shared with pyrrole analogs.

Steric and Crystallographic Considerations :

  • Bromine atoms on the pyrrole ring may introduce steric hindrance, affecting packing efficiency in the solid state. In contrast, pyrazoline derivatives with bulky aryl substituents (e.g., 4-bromophenyl in compound 2 ) show distinct crystal-packing motifs due to halogen-halogen interactions.

Reactivity :

  • The aldehyde group in pyrrole derivatives is more exposed compared to N-substituted pyrazolines, where steric shielding from substituents (e.g., phenyl groups in ) may reduce accessibility.

Methodological Insights from Crystallography

The structural elucidation of similar compounds relies heavily on tools like SHELX and WinGX . For instance:

  • SHELXL’s refinement algorithms enable precise determination of halogen positions and bond lengths, critical for comparing bromine/chlorine substituents across compounds .
  • WinGX facilitates data integration and visualization, aiding in the comparison of torsion angles and molecular conformations between pyrrole and pyrazoline systems .

Biological Activity

4,5-Dibromo-1H-pyrrole-3-carbaldehyde is a compound of increasing interest due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring with two bromine substituents at positions 4 and 5, and an aldehyde group at position 3. This unique structure contributes to its reactivity and potential biological applications.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range between 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL) against Staphylococcus aureusMIC (μg/mL) against Escherichia coli
Compound A3.1210
Compound B6.2512.5
This compound TBD TBD

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. Research indicates that pyrrole derivatives can inhibit the growth of cancer cell lines by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 . In silico studies suggest that these compounds can form stable complexes with these receptors, potentially leading to effective inhibition of tumor growth.

The mechanism through which this compound exerts its biological effects likely involves the following pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting metabolic pathways essential for bacterial survival or cancer cell proliferation.
  • Membrane Interaction : Studies suggest that pyrrole derivatives can intercalate into lipid bilayers, affecting membrane integrity and function .

Case Study 1: Antimicrobial Evaluation

In a comparative study involving multiple pyrrole derivatives, researchers found that certain substitutions on the pyrrole ring significantly enhanced antimicrobial activity. The study highlighted that the presence of halogen atoms (like bromine) increased the lipophilicity of the compounds, aiding in membrane penetration and subsequent antimicrobial action.

Case Study 2: Cancer Cell Line Studies

A study focused on the interaction of pyrrole derivatives with cancer cell lines demonstrated that specific modifications in the structure led to increased potency against tumors. The results indicated a dose-dependent inhibition of cell proliferation in vitro, with further validation through in vivo models showing reduced tumor growth rates .

Q & A

Q. What synthetic strategies are recommended for preparing 4,5-dibromo-1H-pyrrole-3-carbaldehyde?

A two-step approach is commonly employed:

  • Formylation : Introduce the aldehyde group at position 3 of the pyrrole ring using the Vilsmeier–Haack reaction (e.g., POCl₃/DMF).
  • Bromination : Achieve regioselective 4,5-dibromo substitution using brominating agents like N-bromosuccinimide (NBS) or Br₂ under controlled conditions (e.g., solvent polarity, temperature). Optimization of reaction conditions is critical to minimize side products. For analogous pyrrole derivatives, bromination at adjacent positions has been achieved using halogen-directed catalysts .

Q. What safety protocols are essential for handling this compound?

Key precautions include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of vapors or dust.
  • Storage : Keep the compound in a tightly sealed container, protected from light and moisture, in a well-ventilated area .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify proton environments and confirm bromine substitution patterns (e.g., deshielding effects).
  • IR Spectroscopy : Detect aldehyde C=O stretches (~1700 cm⁻¹) and N–H pyrrole vibrations.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns from bromine atoms.
  • Elemental Analysis : Validate purity and stoichiometry.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and spatial arrangements. For related pyrrole-carbaldehydes, crystallography has confirmed:

  • Planarity of the pyrrole ring.
  • Dihedral angles between substituents and the core structure.
  • Halogen positioning (critical for regioselectivity analysis). Crystals are typically grown via slow evaporation of solvent mixtures (e.g., ethanol/dichloromethane) .

Q. What strategies address contradictions in bromination regioselectivity for pyrrole derivatives?

Conflicting data on substitution patterns can be resolved by:

  • 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish between 4,5- and 3,4-dibromo isomers.
  • Computational Modeling (DFT) : Predict thermodynamic favorability of bromination sites using Gibbs free energy calculations.
  • Comparative Crystallography : Cross-validate with structurally characterized analogs (e.g., pyrazole derivatives with confirmed bromine positions) .

Q. How can researchers assess the stability of this compound under varying conditions?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • HPLC Monitoring : Track degradation products in solutions exposed to light, heat, or humidity.
  • Accelerated Stability Studies : Store samples at elevated temperatures (40–60°C) and analyze purity over time. Stability is influenced by the electron-withdrawing aldehyde group, which may enhance susceptibility to hydrolysis .

Q. What purification techniques optimize yield and purity for this compound?

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate brominated isomers.
  • Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals, as demonstrated for structurally related carbaldehydes .
  • Sublimation : Effective for thermally stable derivatives.

Methodological Notes

  • Contradictory Data Resolution : Cross-reference multiple characterization techniques (e.g., NMR crystallography) to confirm structural assignments.
  • Regioselectivity Challenges : Bromine’s steric and electronic effects heavily influence substitution patterns; kinetic vs. thermodynamic control must be evaluated .
  • Safety-Critical Design : Incorporate stability studies early in synthetic workflows to avoid hazardous intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5-dibromo-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
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4,5-dibromo-1H-pyrrole-3-carbaldehyde

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